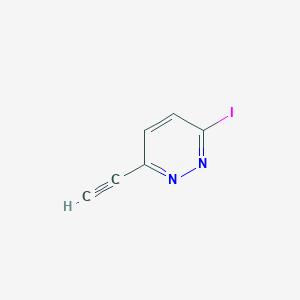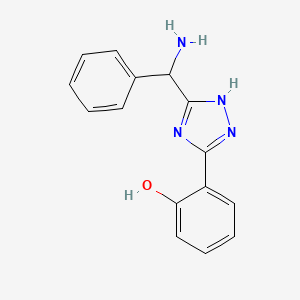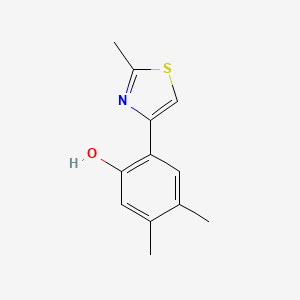
3-Ethynyl-6-iodopyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynyl-6-iodopyridazine is a heterocyclic organic compound with the molecular formula C6H3IN2. It is characterized by the presence of an ethynyl group at the third position and an iodine atom at the sixth position on the pyridazine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Preparation Methods
The synthesis of 3-Ethynyl-6-iodopyridazine typically involves the iodination of 3-ethynylpyridazine. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position. Industrial production methods may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
3-Ethynyl-6-iodopyridazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organometallic compounds and halide salts.
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkenes or alkanes.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can produce biaryl compounds, while oxidation reactions can yield ketones or aldehydes.
Scientific Research Applications
3-Ethynyl-6-iodopyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug discovery and development, particularly as a precursor for bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Ethynyl-6-iodopyridazine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-Ethynyl-6-iodopyridazine can be compared with other pyridazine derivatives, such as:
3-Ethynylpyridazine:
6-Iodopyridazine: Lacks the ethynyl group, resulting in different chemical properties and uses.
3-Ethynyl-6-chloropyridazine:
The uniqueness of this compound lies in its combination of the ethynyl and iodine substituents, which confer distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C6H3IN2 |
|---|---|
Molecular Weight |
230.01 g/mol |
IUPAC Name |
3-ethynyl-6-iodopyridazine |
InChI |
InChI=1S/C6H3IN2/c1-2-5-3-4-6(7)9-8-5/h1,3-4H |
InChI Key |
QKQRICOJJAQSKB-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NN=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(Benzo[b]thiophen-7-yl)pyrrolidine](/img/structure/B11789801.png)




![Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate](/img/structure/B11789828.png)



![6-Chloro-8-cyclopropyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11789852.png)
